REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].[NH2:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([NH:11][CH3:12])=[O:10])=[C:7]([F:15])[CH:6]=1.[C:16]1(=O)[CH2:19][CH2:18][CH2:17]1.[OH-].[Na+]>CC(O)=O.CCO.O>[C:1]([C:16]1([NH:4][C:5]2[CH:14]=[CH:13][C:8]([C:9]([NH:11][CH3:12])=[O:10])=[C:7]([F:15])[CH:6]=2)[CH2:19][CH2:18][CH2:17]1)#[N:2] |f:0.1,4.5|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)NC)C=C1)F
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC1)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The yellow precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CCC1)NC1=CC(=C(C(=O)NC)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |